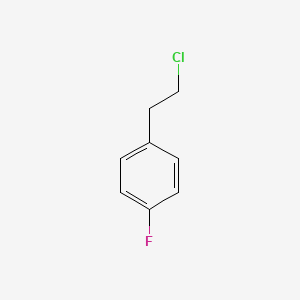

1-(2-Chloroethyl)-4-fluorobenzene

Description

The exact mass of the compound 1-(2-Chloroethyl)-4-fluorobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2-Chloroethyl)-4-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chloroethyl)-4-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPUURRVXQCVXCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186846 | |

| Record name | 1-(2-Chloroethyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332-43-4 | |

| Record name | 1-(2-Chloroethyl)-4-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloroethyl)-4-fluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000332434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Chloroethyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-chloroethyl)-4-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 1-(2-Chloroethyl)-4-fluorobenzene

[1]

Executive Summary

1-(2-Chloroethyl)-4-fluorobenzene (CAS 332-43-4) is a specialized halogenated aromatic intermediate used primarily in the synthesis of pharmaceutical agents, including antipsychotics and antihistamines. Its structural duality—combining a stable, lipophilic fluorophenyl group with a reactive chloroethyl alkylating handle—makes it a critical building block for introducing the 4-fluorophenethyl moiety into bioactive scaffolds. This guide provides a rigorous analysis of its physicochemical constants, spectral characteristics, and synthetic utility.

Chemical Identity & Structural Analysis

The molecule features a benzene ring substituted at the para position with a fluorine atom and an ethyl chloride chain. The fluorine atom imparts metabolic stability and lipophilicity, while the terminal alkyl chloride serves as a versatile electrophile for nucleophilic substitution reactions.[1]

| Parameter | Data |

| IUPAC Name | 1-(2-Chloroethyl)-4-fluorobenzene |

| CAS Number | 332-43-4 |

| Molecular Formula | C |

| Molecular Weight | 158.60 g/mol |

| SMILES | ClCCc1ccc(F)cc1 |

| InChI Key | LPUURRVXQCVXCX-UHFFFAOYSA-N |

| Synonyms | 4-Fluorophenethyl chloride; |

Physicochemical Properties

The following data represents the consensus of experimental values and high-confidence predictive models.

Table 1: Physical Constants

| Property | Value | Condition/Note |

| Physical State | Liquid | Colorless to pale yellow |

| Boiling Point | 98–99 °C | @ 26 mmHg [1][2] |

| Density | 1.17 g/mL | @ 20 °C [3] |

| Refractive Index ( | 1.507 | @ 20 °C [1] |

| Flash Point | > 98 °C | Predicted (Closed Cup) |

| Solubility | Immiscible | Water |

| Solubility | Soluble | Benzene, Methanol, Chloroform |

| Vapor Pressure | ~0.1 mmHg | @ 25 °C (Predicted) |

Structural Dynamics

The para-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I) balanced by a mesomeric electron-donating effect (+M), deactivating the ring slightly toward electrophilic aromatic substitution compared to benzene, but directing incoming groups ortho to the fluorine. However, the primary reactivity site is the alkyl chloride , where the C-Cl bond is polarized, facilitating S

Spectroscopic Signature

Identification of 1-(2-Chloroethyl)-4-fluorobenzene relies on distinguishing the aromatic fluorine signals from the aliphatic chlorine chain.

Nuclear Magnetic Resonance (NMR)

-

H NMR (CDCl

- 7.15–7.20 (m, 2H): Aromatic protons meta to Fluorine (adjacent to ethyl group).

- 6.95–7.05 (m, 2H): Aromatic protons ortho to Fluorine (characteristic AA'BB' or AA'XX' system).

-

3.69 (t,

-

3.04 (t,

-

F NMR:

- -116 to -118 ppm: Single multiplet characteristic of a fluoro-substituted benzene ring.

Infrared Spectroscopy (FT-IR)

-

C-H Stretch (Aromatic): 3000–3100 cm

-

C-H Stretch (Aliphatic): 2850–2960 cm

-

C=C Stretch (Ring): ~1510 cm

and 1600 cm -

C-F Stretch: 1220–1250 cm

(Strong, broad) -

C-Cl Stretch: 600–800 cm

Synthesis & Reactivity

Synthetic Pathway

The industrial standard for synthesis involves the chlorination of 2-(4-fluorophenyl)ethanol. This preserves the aromatic fluorination pattern while converting the hydroxyl group to a chloride.

Figure 1: Chlorination workflow converting the alcohol precursor to the target alkyl chloride.

Reactivity Profile: Alkylation

The utility of this compound lies in its ability to alkylate amines and thiols via S

Key Reaction:

Figure 2: Mechanism of S

Handling, Stability, & Safety

-

Hazards: Classified as a Skin Irritant (H315) and Eye Irritant (H319). May cause respiratory irritation (H335) [4].

-

Storage: Store in a cool, dry place away from strong oxidizing agents and strong bases. The compound is stable under standard conditions but hydrolyzes slowly in the presence of moisture and heat to revert to the alcohol.

-

Disposal: Must be incinerated in a chemical incinerator equipped with an afterburner and scrubber due to the generation of toxic HF and HCl gases upon combustion.

References

-

PubChem. Compound Summary: 1-(2-Chloroethyl)-4-fluorobenzene. National Library of Medicine. Available at: [Link]

Sources

synthesis of 1-(2-Chloroethyl)-4-fluorobenzene from 4-fluorophenethyl alcohol

Executive Summary

1-(2-Chloroethyl)-4-fluorobenzene (CAS: 332-43-4) is a critical alkylating agent employed in the synthesis of various pharmaceutical active ingredients (APIs), including antipsychotics and antifungals. Its synthesis primarily involves the nucleophilic substitution of the hydroxyl group in 4-fluorophenethyl alcohol (CAS: 7589-27-7).

While several routes exist (e.g., Appel reaction, Lucas reagent), this guide focuses on the Thionyl Chloride (

Key Technical Parameters:

| Parameter | Specification |

|---|---|

| Target Molecule | 1-(2-Chloroethyl)-4-fluorobenzene |

| Molecular Weight | 158.60 g/mol |

| Reaction Type | Nucleophilic Substitution (

Mechanistic Analysis

The Role of DMF Catalysis

The direct reaction of primary alcohols with thionyl chloride can be sluggish. The addition of catalytic DMF is critical. DMF reacts with

Pathway Description

-

Activation: The alcohol attacks the Vilsmeier intermediate or

directly to form an alkyl chlorosulfite intermediate ( -

Substitution: Chloride ion (

) attacks the primary carbon. -

Elimination of Gases: The transition state collapses to release

(gas) and regenerate the catalyst (if DMF is used) or

Note on Stereochemistry: While the target carbon is achiral, this mechanism typically proceeds via

Figure 1: Mechanistic pathway for the deoxyhalogenation of 4-fluorophenethyl alcohol using thionyl chloride and DMF.

Experimental Protocol

Safety Warning: Thionyl chloride is highly corrosive and reacts violently with water. The product is a potential alkylating agent and skin irritant.[1] All operations must be performed in a fume hood with a caustic scrubber.

Materials

-

Precursor: 4-Fluorophenethyl alcohol (1.0 eq)

-

Reagent: Thionyl Chloride (1.2 – 1.5 eq)

-

Catalyst: DMF (0.05 – 0.1 eq)

-

Solvent: Dichloromethane (DCM) or Toluene (DCM is preferred for ease of workup; Toluene for higher boiling point if kinetics are slow).

Step-by-Step Methodology

-

Reactor Setup:

-

Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, pressure-equalizing addition funnel, and a nitrogen inlet.

-

Connect the top of the condenser to a caustic scrubber (NaOH solution) to neutralize evolving

and

-

-

Charge & Solvation:

-

Charge 4-Fluorophenethyl alcohol (e.g., 14.0 g, 100 mmol) into the flask.

-

Add anhydrous DCM (50 mL) and DMF (0.5 mL).

-

Cool the mixture to 0–5°C using an ice bath.

-

-

Reagent Addition:

-

Charge Thionyl Chloride (17.8 g, 150 mmol) into the addition funnel.

-

Crucial Step: Add

dropwise over 30–45 minutes. Control the rate to manage gas evolution and exotherm.

-

-

Reaction Phase:

-

Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25°C).

-

Stir for 1 hour.

-

Heat the mixture to reflux (approx. 40°C for DCM) for 2–3 hours.

-

Validation: Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS until the starting alcohol is <1%.

-

-

Quench & Workup:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the reaction mixture into crushed ice/water (100 mL) to destroy excess

. Caution: Vigorous reaction. -

Separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 30 mL).

-

Wash combined organics with saturated

(to remove acid traces) and Brine. -

Dry over anhydrous

or

-

-

Purification:

-

Concentrate the solvent under reduced pressure (Rotavap).

-

Final Purification: Distill the crude oil under vacuum.

-

Target BP: ~82–84°C at 15 mmHg (Literature value for similar analogs; adjust based on vacuum depth).

-

Process Flow & Logic

The following diagram illustrates the operational workflow, highlighting critical control points (CCPs) where the process can fail if not monitored.

Figure 2: Operational workflow for the synthesis, emphasizing thermal control points.

Quality Control & Impurity Profile

In drug development, the purity of this intermediate is paramount.[2] The following impurities are common and must be monitored:

| Impurity | Origin | Remediation |

| 4-Fluorostyrene | E2 Elimination caused by excessive heat or strong base. | Maintain temp <50°C during reaction; avoid strong bases. |

| Dimer/Ether | Reaction of product with unreacted alcohol ( | Ensure excess |

| Hydrolysis Product | Reversion to alcohol during storage. | Store under inert atmosphere (Argon/Nitrogen) with desiccants. |

Analytical Standard:

-

Appearance: Clear, colorless to pale yellow liquid.[2]

-

Purity (GC):

. -

Identification:

-NMR (Characteristic triplet of

Route Comparison (Why SOCl2?)

To demonstrate due diligence in route selection, we compare the chosen method against the Appel Reaction.

| Feature | Thionyl Chloride Method | Appel Reaction ( |

| Atom Economy | High | Poor (generates stoichiometric |

| Purification | Simple (Gases escape) | Difficult (Removal of Triphenylphosphine oxide) |

| Scalability | Excellent | Limited (Solid waste burden) |

| Cost | Low | High ( |

References

-

Sigma-Aldrich. (n.d.). 1-(2-Chloroethyl)-4-fluorobenzene Product Specification & SDS. Retrieved from

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for vs mechanisms with ).

-

ChemicalBook. (2022). Synthesis of 1-(2-chloroethyl)-4-fluorobenzene. Retrieved from

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 329793993, 1-(2-Chloroethyl)-4-fluorobenzene. Retrieved from

-

Master Organic Chemistry. (2020). Alcohols to Alkyl Halides using SOCl2. Retrieved from

Sources

Technical Whitepaper: Spectroscopic Profile of 1-(2-Chloroethyl)-4-fluorobenzene

This technical guide details the spectroscopic characterization, synthesis, and quality control of 1-(2-Chloroethyl)-4-fluorobenzene (CAS: 332-43-4). The content is structured for research scientists and process chemists requiring rigorous data for structural validation and impurity profiling.

Executive Summary & Molecular Architecture

1-(2-Chloroethyl)-4-fluorobenzene (also known as p-fluorophenethyl chloride) is a critical bifunctional building block. It features a lipophilic fluorinated aromatic core and a reactive alkyl chloride handle. This dual functionality makes it a staple intermediate in the synthesis of neuroleptic drugs (e.g., haloperidol analogs), agrochemicals, and fluorinated materials.

Chemical Identity

| Property | Specification |

| IUPAC Name | 1-(2-Chloroethyl)-4-fluorobenzene |

| CAS Registry | 332-43-4 |

| Molecular Formula | C |

| Molecular Weight | 158.60 g/mol |

| SMILES | ClCCc1ccc(F)cc1 |

| InChI Key | LPUURRVXQCVXCX-UHFFFAOYSA-N |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 89 °C (at 26 mmHg) |

Experimental Synthesis & Purification Workflow

To understand the spectroscopic impurities, one must understand the genesis of the molecule. The standard industrial route involves the reduction of p-fluorobenzaldehyde followed by deoxyhalogenation.

Synthetic Pathway

The synthesis proceeds in two stages:[1][2][3]

-

Reduction: p-Fluorobenzaldehyde is reduced to 2-(4-fluorophenyl)ethanol using NaBH

. -

Chlorination: The alcohol is converted to the chloride using Thionyl Chloride (SOCl

) or the Appel reaction (PPh

Figure 1: Two-step synthesis pathway from p-fluorobenzaldehyde. Impurities often stem from unreacted alcohol or over-chlorination.

Spectroscopic Analysis (Core Data)

Nuclear Magnetic Resonance (NMR)

The NMR profile is characterized by the symmetry of the para-substituted benzene ring and the distinct triplets of the ethyl chain.

H NMR (400 MHz, CDCl

)

| Shift ( | Multiplicity | Integration | Assignment | Coupling ( | Structural Insight |

| 7.15 – 7.20 | Multiplet (m) | 2H | Ar-H (meta to F) | Overlaps due to AA'BB' system. | |

| 6.95 – 7.00 | Multiplet (m) | 2H | Ar-H (ortho to F) | Distinct shielding by Fluorine. | |

| 3.69 | Triplet (t) | 2H | -CH | Deshielded by Chlorine electronegativity. | |

| 3.04 | Triplet (t) | 2H | Ar-CH | Benzylic position. |

Note: The aromatic region shows a characteristic higher-order AA'BB'X system (where X is

C NMR (100 MHz, CDCl

)

The carbon spectrum exhibits C-F coupling, resulting in doublets for all aromatic carbons except the ipso-alkyl carbon (unless long-range coupling is resolved).

-

161.8 ppm (d,

Hz): C-4 (Attached to F). -

134.5 ppm (d,

Hz): C-1 (Attached to ethyl group). -

130.2 ppm (d,

Hz): C-2/6 (Meta to F). -

115.4 ppm (d,

Hz): C-3/5 (Ortho to F). -

44.8 ppm (s): -CH

-Cl. -

38.5 ppm (s): Ar-CH

-.

F NMR (376 MHz, CDCl

)

-

-116.5 ppm: Singlet (broadened by proton coupling if undecomposed).

-

Diagnostic Value: A shift to -113 ppm indicates the meta isomer impurity; a shift to -118 ppm suggests the ortho isomer.

-

Mass Spectrometry (EI-MS)

The mass spectrum provides confirmation of the halogen content through isotopic abundance.

-

Molecular Ion (M

):-

Ratio: 3:1 (Characteristic of one Chlorine atom,

Cl/

-

-

Base Peak:

109.-

Mechanism: Loss of the chloromethyl radical (

CH

-

-

Fragment:

123 (Loss of Cl).

Infrared Spectroscopy (FT-IR)

-

3050 cm

: C-H stretch (Aromatic). -

2960, 2870 cm

: C-H stretch (Aliphatic). -

1510, 1600 cm

: C=C ring skeletal vibrations (Strong, characteristic of benzene ring). -

1220 cm

: C-F stretch (Very Strong, diagnostic). -

830 cm

: C-H out-of-plane bending (Para-substitution). -

600–700 cm

: C-Cl stretch.

Quality Control & Impurity Profiling

When analyzing commercial or synthesized samples, three primary impurities must be monitored.

Figure 2: Diagnostic logic for identifying common impurities in the bulk material.

Differentiation Protocols

-

Alcohol Impurity (Precursor): Look for a broad O-H stretch at 3300 cm

in IR and a shift of the CH -

Styrene Impurity (Elimination): If the reaction temperature is too high, HCl elimination occurs. Look for vinylic protons (dd) between 5.0–6.0 ppm.

References

-

National Institute of Standards and Technology (NIST). Benzene, 1-(2-chloroethyl)-4-fluoro- Properties and Spectral Data. NIST Chemistry WebBook, SRD 69. Link

-

ChemicalBook. 1-(2-Chloroethyl)-4-fluorobenzene Synthesis and NMR Data.Link

-

PubChem. Compound Summary: 1-(2-Chloroethyl)-4-fluorobenzene.[4] National Library of Medicine. Link

-

Shinya, S., et al. (2022). Synthesis of fluorinated phenethyl chlorides via Appel Reaction. Bioorganic & Medicinal Chemistry. (Cited for synthetic methodology and comparative meta-isomer data).[4][5] Link

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. CN102816051A - Process for synthesizing 4-chlorophenyl ethanol - Google Patents [patents.google.com]

- 3. CN103420823B - The synthetic method of ��-chloro-4 fluorophenyl benzyl ketones - Google Patents [patents.google.com]

- 4. 1-(2-chloroethyl)-4-fluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

1-(2-Chloroethyl)-4-fluorobenzene: A Strategic Building Block for Fluorophenethylation

Executive Summary

1-(2-Chloroethyl)-4-fluorobenzene (CAS: 332-43-4) is a specialized alkylating agent used extensively in medicinal chemistry to introduce the 4-fluorophenethyl moiety. This structural motif is a critical pharmacophore in various therapeutic classes, including antipsychotics, analgesics, and serotonin modulators. Unlike its non-fluorinated counterparts, the para-fluorine atom enhances metabolic stability by blocking oxidative metabolism at the para-position and increases lipophilicity, thereby improving blood-brain barrier (BBB) penetration.

This technical guide provides a comprehensive analysis of its reactivity, specifically focusing on nucleophilic substitution (

Part 1: Chemical Profile & Properties[1]

The dual-halogenated nature of this molecule presents a unique reactivity profile. The aliphatic chloride is the primary reactive site for alkylation, while the aromatic fluorine remains stable under standard nucleophilic conditions, serving as a bioisostere.

| Property | Data |

| CAS Number | 332-43-4 |

| IUPAC Name | 1-(2-Chloroethyl)-4-fluorobenzene |

| Synonyms | 4-Fluorophenethyl chloride; |

| Molecular Formula | |

| Molecular Weight | 158.60 g/mol |

| Boiling Point | 90-92 °C at 12 mmHg |

| Density | 1.146 g/mL at 25 °C |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| Reactivity Class | Primary Alkyl Halide (Electrophile) |

Reactivity Visualization

The following diagram illustrates the divergent reactivity pathways, highlighting the stability of the aryl fluoride versus the lability of the alkyl chloride.

Figure 1: Divergent reactivity pathways. The alkyl chloride facilitates synthetic elaboration, while the aryl fluoride confers biological stability.

Part 2: Mechanistic Versatility & Applications

The "Chloride vs. Bromide" Decision Matrix

In process chemistry, the choice between 1-(2-chloroethyl)-4-fluorobenzene and its bromide analog (CAS: 332-42-3) is pivotal.

-

The Bromide: Reacts faster in

reactions and initiates Grignard formation easily. However, it is significantly more expensive and less stable upon storage. -

The Chloride (CAS 332-43-4): More cost-effective and stable. Its lower reactivity can be overcome using Finkelstein conditions (in situ conversion to iodide) or higher reaction temperatures. This guide focuses on optimizing the chloride for industrial viability.

Therapeutic Applications

The 4-fluorophenethyl group is a "privileged structure" in neuropharmacology. It mimics the phenethyl moiety of dopamine but with altered electronics and lipophilicity.

-

Dopamine/Serotonin Modulators: Used to synthesize analogs of Haloperidol (though Haloperidol itself uses a butyrophenone, related metabolites and analogs use the phenethyl linker) and Spiperone derivatives.

-

Opioid Analogs: Historically used in the synthesis of p-Fluorofentanyl (N-(4-fluorophenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide).[1] Note: While this illustrates the chemical utility, researchers must strictly adhere to controlled substance regulations when working with these scaffolds.

-

Calcium Channel Blockers: Structural analogs of Lidoflazine often incorporate fluorinated phenethyl chains to enhance potency.

Part 3: Experimental Protocols

Protocol A: Optimized N-Alkylation of Piperazine Derivatives

Objective: Synthesize a 1-(4-fluorophenethyl)piperazine derivative via

Reagents:

-

1-(2-Chloroethyl)-4-fluorobenzene (1.0 equiv)

-

Substituted Piperazine (1.1 equiv)

-

Potassium Carbonate (

, anhydrous, 2.5 equiv) -

Potassium Iodide (KI, 0.1 equiv)

-

Acetonitrile (ACN) or DMF (10 mL/g of substrate)

Step-by-Step Methodology:

-

Preparation: Charge a reaction flask with the piperazine derivative,

, and KI. -

Solvation: Add anhydrous Acetonitrile (ACN). Expert Tip: DMF accelerates the reaction but complicates workup; ACN is preferred for easier solvent removal.

-

Addition: Add 1-(2-Chloroethyl)-4-fluorobenzene dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 80-82 °C) under nitrogen. Monitor via TLC or HPLC.

-

Observation: The reaction typically reaches completion in 12–18 hours. Without KI, this can take >48 hours.

-

-

Workup: Cool to room temperature. Filter off inorganic salts (

, excess -

Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM and wash with water to remove traces of DMF/salts. Dry over

and concentrate. -

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (DCM:MeOH gradient).

Protocol B: Preparation of 4-Fluorophenethylmagnesium Chloride (Grignard)

Objective: Generate the organometallic reagent for C-C bond formation (e.g., addition to ketones). Challenge: Aryl/Alkyl chlorides are sluggish to initiate with Magnesium. Solution: Iodine activation and "Entrainment" with dibromoethane.

Reagents:

-

1-(2-Chloroethyl)-4-fluorobenzene (1.0 equiv)

-

Magnesium turnings (1.2 equiv, oven-dried)

-

Iodine crystal (catalytic)

-

1,2-Dibromoethane (0.05 equiv, activator)

-

Anhydrous THF

Step-by-Step Methodology:

-

Activation: Place Mg turnings in a dry 3-neck flask under Argon. Add the iodine crystal and heat gently with a heat gun until iodine vapor sublimes, activating the Mg surface.

-

Initiation: Add just enough THF to cover the Mg. Add the 1,2-dibromoethane and 5% of the total chloride volume. Wait for the exotherm (solvent boiling, turbidity).

-

Addition: Once initiated, dilute the remaining chloride in THF and add dropwise to maintain a gentle reflux without external heating.

-

Completion: After addition, reflux externally for 1–2 hours. The solution should turn dark grey/brown.

-

Titration: Titrate an aliquot (e.g., with salicylaldehyde phenylhydrazone) to determine the precise molarity before use.

Part 4: Troubleshooting & Optimization

| Problem | Probable Cause | Corrective Action |

| Low Yield in Alkylation | Incomplete chloride displacement. | Add 10-20 mol% KI (Finkelstein condition). Switch solvent to DMF or DMSO. |

| Wurtz Coupling (Dimerization) | Grignard reaction concentration too high. | Dilute the alkyl halide significantly before addition. Add slowly. |

| Grignard Won't Start | Oxide layer on Magnesium. | Use "Rieke Magnesium" or mechanically crush Mg turnings under inert gas. Use DIBAL-H (trace) as activator. |

| Impurity: Styrene Derivative | Elimination of HCl (E2 reaction). | Base is too strong or temperature too high. Use a milder base ( |

Synthetic Workflow Diagram

The following diagram details the logic flow for synthesizing a target API intermediate using the N-alkylation protocol.

Figure 2: Decision tree for optimizing N-alkylation conditions based on substrate sterics.

Part 5: Safety & Handling

-

Hazards: 1-(2-Chloroethyl)-4-fluorobenzene is an Irritant (Skin/Eye) and Combustible Liquid .

-

Storage: Store in a cool, dry place away from strong oxidizing agents.

-

Precautions:

-

Use only in a fume hood (lachrymator potential).

-

Avoid contact with metals (Mg, Na) unless under controlled anhydrous conditions to prevent runaway exotherms.

-

Cyanide Hazard: If reacting with cyanide salts (to make the nitrile), ensure pH is kept basic to prevent HCN generation.

-

References

-

Innovating with Fluorinated Aromatics: The Role of 1-(2-Chloroethyl)-4-fluorobenzene. NbInno Chemical Manufacturing. (2026). Retrieved from [Link]

-

Grignard Reagent Preparation from Alkyl Chlorides. Chemistry LibreTexts. (2024). Retrieved from [Link]

-

Fluorine in Medicinal Chemistry: A Review of FDA-Approved Drugs. National Institutes of Health (NIH). (2024). Retrieved from [Link]

Sources

Unlocking New Molecular Frontiers: A Technical Guide to the Research Potential of 1-(2-Chloroethyl)-4-fluorobenzene

For Immediate Release

SHANGHAI, China – January 30, 2026 – As a cornerstone in the synthesis of complex organic molecules, 1-(2-Chloroethyl)-4-fluorobenzene (CAS No. 332-43-4) presents a wealth of untapped research opportunities for scientists and drug development professionals. This in-depth technical guide, compiled from the perspective of a Senior Application Scientist, explores the core reactivity of this versatile building block and outlines promising avenues for future investigation in pharmaceuticals, materials science, and specialized organic synthesis.

Foundational Chemistry and Physicochemical Properties

1-(2-Chloroethyl)-4-fluorobenzene is a halogenated aromatic compound featuring a 4-fluorophenyl group attached to a chloroethyl moiety.[1] This unique combination of a reactive alkyl halide and a fluorinated aromatic ring makes it a valuable intermediate for introducing the 4-fluorophenethyl scaffold into a diverse range of molecular architectures.[2] The presence of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of the final compounds, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[2]

Table 1: Physicochemical Properties of 1-(2-Chloroethyl)-4-fluorobenzene

| Property | Value | Reference |

| CAS Number | 332-43-4 | [3] |

| Molecular Formula | C₈H₈ClF | [3] |

| Molecular Weight | 158.60 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid/oil | [1][4] |

| Boiling Point | 89 °C | [5] |

| Density | 1.507 g/cm³ | [6] |

| Refractive Index | 1.507 | [6] |

| Flash Point | 98-99°C / 26mm | [5] |

Core Reactivity and Established Applications

The primary locus of reactivity in 1-(2-Chloroethyl)-4-fluorobenzene is the chloroethyl group, which serves as a potent electrophile for a variety of nucleophilic substitution reactions. This reactivity is the foundation for its widespread use as a precursor to more complex molecules.

Nucleophilic Substitution: Gateway to Functionalized Phenethylamines

The most prominent application of 1-(2-Chloroethyl)-4-fluorobenzene is in the synthesis of substituted 4-fluorophenethylamines. The carbon atom adjacent to the chlorine is susceptible to attack by a wide range of nucleophiles, particularly primary and secondary amines. This reaction is a cornerstone for the construction of numerous pharmacologically active compounds.

A prime example is the synthesis of the piperazine-containing side chain common to many antipsychotic drugs. The alkylation of a piperazine derivative with 1-(2-Chloroethyl)-4-fluorobenzene is a key step in building the core structure of these neuroleptics.

Caption: General workflow for the synthesis of N-substituted 4-fluorophenethylpiperazines.

Exemplary Protocol: Alkylation of N-methylpiperazine

This protocol outlines a general procedure for the N-alkylation of a piperazine derivative, a foundational step in the synthesis of many neuroleptic agents.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylpiperazine (1.1 equivalents) and a suitable base, such as potassium carbonate (2.0 equivalents), in a polar aprotic solvent like acetonitrile or DMF.

-

Reagent Addition: To the stirred solution, add 1-(2-Chloroethyl)-4-fluorobenzene (1.0 equivalent) dropwise at room temperature.

-

Reaction Progression: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the desired N-(4-fluorophenethyl)-N'-methylpiperazine.

This core reaction can be adapted for a wide variety of amine nucleophiles, opening the door to a vast library of 4-fluorophenethylamine derivatives with potential therapeutic applications.

Frontier Research Areas: Expanding the Synthetic Utility

While nucleophilic substitution is a well-trodden path, the full synthetic potential of 1-(2-Chloroethyl)-4-fluorobenzene remains to be explored. The following sections detail promising research avenues that could lead to novel molecular entities and synthetic methodologies.

Advanced Cross-Coupling Strategies

The chloroethyl group, while primarily utilized in SN2 reactions, can also participate in various transition-metal-catalyzed cross-coupling reactions. This opens up avenues for the formation of carbon-carbon and carbon-heteroatom bonds that are not accessible through traditional nucleophilic substitution.

a) Sonogashira Coupling: The Sonogashira reaction, which couples a terminal alkyne with an organohalide, is a powerful tool for constructing carbon-carbon triple bonds. While typically employed with aryl or vinyl halides, conditions can be optimized for the use of alkyl halides like 1-(2-Chloroethyl)-4-fluorobenzene.

Proposed Research Workflow:

Caption: Proposed workflow for Sonogashira coupling with 1-(2-Chloroethyl)-4-fluorobenzene.

Causality: The success of this reaction would hinge on the careful selection of the palladium catalyst and ligands to favor the oxidative addition of the alkyl chloride over potential side reactions. The resulting alkynyl-substituted fluorophenethyl derivatives could serve as precursors for novel heterocyclic systems or as building blocks for conjugated materials.

b) Heck-Type Reactions: The Heck reaction involves the coupling of an unsaturated halide with an alkene. While challenging with alkyl halides, recent advances in catalysis have expanded the scope of this reaction. Investigating the Heck coupling of 1-(2-Chloroethyl)-4-fluorobenzene with various alkenes could lead to the synthesis of novel styrenyl and other unsaturated derivatives.

Friedel-Crafts and Intramolecular Cyclization Chemistry

The aromatic ring of 1-(2-Chloroethyl)-4-fluorobenzene, while moderately deactivated by the fluorine atom, can still undergo electrophilic aromatic substitution reactions such as Friedel-Crafts acylation.[7][8][9][10][11] Furthermore, the chloroethyl side chain can be utilized in intramolecular cyclization reactions to construct polycyclic aromatic hydrocarbons (PAHs) or heterocyclic systems.

a) Intramolecular Friedel-Crafts Alkylation: Following a nucleophilic substitution to introduce an appropriate aromatic moiety, an intramolecular Friedel-Crafts alkylation could be employed to synthesize novel fluorinated dihydrophenanthrenes and related polycyclic structures.

b) Pictet-Spengler and Bischler-Napieralski Reactions: Conversion of the chloroethyl group to an aminoethyl group would provide the classic precursor for Pictet-Spengler and Bischler-Napieralski reactions, leading to the synthesis of fluorinated tetrahydroisoquinolines and dihydroisoquinolines, respectively. These scaffolds are prevalent in natural products and pharmaceuticals.

Synthesis of Novel Azides and Cycloaddition Chemistry

The chloroethyl group can be readily converted to an azidoethyl group via nucleophilic substitution with sodium azide. The resulting 1-(2-azidoethyl)-4-fluorobenzene is a valuable precursor for a variety of cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition (a "click" reaction).

Proposed Research Avenue:

Sources

- 1. CAS 332-43-4: 1-(2-Chloroethyl)-4-fluorobenzene [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. 1-(2-Chloroethyl)-4-fluorobenzene | Sigma-Aldrich [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. 1-(2-CHLOROETHYL)-4-FLUOROBENZENE | 332-43-4 [amp.chemicalbook.com]

- 6. 1-(2-CHLOROETHYL)-4-FLUOROBENZENE CAS#: 332-43-4 [m.chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Friedel-Crafts Acylation [organic-chemistry.org]

Technical Guide: Sourcing and Quality Assurance of 1-(2-Chloroethyl)-4-fluorobenzene

Executive Summary: The "Fluorine Effect" in Sourcing

1-(2-Chloroethyl)-4-fluorobenzene (CAS: 332-43-4) is not merely a reagent; it is a strategic building block used to install the 4-fluorophenethyl moiety . This structural motif is a privileged scaffold in medicinal chemistry, employed to block metabolic oxidation at the para-position of aromatic rings, increase lipophilicity, and enhance binding affinity in dopaminergic and serotonergic ligands.

For the drug development professional, sourcing this compound requires moving beyond basic catalog searches. The critical challenge lies in managing the alcohol impurity (2-(4-fluorophenyl)ethanol) , which competes in nucleophilic substitution reactions, leading to difficult-to-separate byproducts. This guide outlines a self-validating procurement and quality assurance strategy.

Chemical Profile & Specifications

| Parameter | Specification | Technical Note |

| Chemical Name | 1-(2-Chloroethyl)-4-fluorobenzene | Synonyms: 4-Fluorophenethyl chloride |

| CAS Number | 332-43-4 | Verify against CAS 352-33-0 (1-Chloro-4-fluorobenzene) to avoid errors. |

| Molecular Weight | 158.60 g/mol | |

| Physical State | Clear, colorless to pale yellow liquid | Darkening indicates oxidation or instability. |

| Boiling Point | ~89°C (at reduced pressure) | High volatility requires careful handling during concentration. |

| Key Impurity | 2-(4-fluorophenyl)ethanol | < 1.0% is the critical threshold for GMP applications. |

| Storage | 2-8°C, Inert Atmosphere (Argon/N2) | Moisture sensitive; hydrolysis reverts it to the alcohol. |

Supply Chain Landscape

The market for CAS 332-43-4 is tiered. Your choice of supplier should be dictated by the phase of development.

Tier 1: Discovery Phase (< 100 g)

-

Primary Sources: Sigma-Aldrich (AldrichCPR collection), BLD Pharm, TCI, Thermo Fisher Scientific.

-

Risk Profile: High variability. Catalog items often lack detailed impurity profiles. "Tech Grade" (95%) is common but risky for sensitive SAR (Structure-Activity Relationship) studies.

-

Action: Buy small packs (5g - 25g). Mandatory in-house QC (see Section 4) before use in library synthesis.

Tier 2: Process Development & Scale-Up (> 1 kg)

-

Primary Sources: Ningbo Inno Pharmchem, Custom Synthesis CROs (e.g., WuXi AppTec, Enamine).

-

Risk Profile: Supply consistency.

-

Action: Request a "Use Test" sample. Specify a maximum limit for the alcohol precursor (e.g., NMT 0.5% 2-(4-fluorophenyl)ethanol). Bulk manufacturers synthesize this via chlorination of the alcohol; incomplete conversion is the primary quality failure mode.

The Self-Validating Quality Assurance Protocol

Do not rely solely on the Certificate of Analysis (CoA). The following protocol ensures the material is fit for purpose, specifically for nucleophilic substitution reactions (e.g., amine alkylation).

Step 1: Identity Verification (NMR)[1]

-

Method: 1H NMR (CDCl3).[1]

-

Diagnostic Signals:

-

Triplet at ~3.7 ppm: Corresponds to

. -

Triplet at ~3.0 ppm: Corresponds to benzylic

. -

Aromatic Region: Characteristic para-substitution pattern.

-

-

Red Flag: A triplet near 3.8-3.9 ppm indicates the presence of the alcohol precursor (

), which has a different chemical shift than the chloride.

Step 2: Purity & Impurity Profiling (GC-MS)

-

Method: Gas Chromatography - Mass Spectrometry.

-

Why GC? The compound is volatile. HPLC may lack sensitivity for the chloride without specific derivatization or UV settings.

-

Critical Check: Look for the parent ion (

158) and the alcohol impurity ( -

Acceptance Criteria:

-

Purity (Area %): > 97.0%

-

Alcohol Impurity: < 1.0% (Ideally < 0.5%)[2]

-

Visualization: The Procurement Decision Tree

The following diagram illustrates the logical flow for accepting or rejecting a batch based on technical data.

Figure 1: Decision logic for incoming quality control of 1-(2-Chloroethyl)-4-fluorobenzene. Note the critical checkpoint for alcohol impurity.

Handling and Safety (Alkylating Agent)

Warning: As a primary alkyl halide, this compound is a potent alkylating agent . It can alkylate DNA bases, posing a genotoxicity risk.

-

Engineering Controls: Handle only in a functioning fume hood.

-

PPE: Double nitrile gloves are recommended. The lipophilic nature of the fluorophenethyl group facilitates skin permeation.

-

Deactivation: Spills should be treated with a solution of dilute ammonia or nucleophilic scavenger (e.g., sodium thiosulfate) to quench the alkylating potential before disposal.

-

Reaction Safety: When using this reagent for amine alkylation (e.g., synthesizing fentanyl analogs or antipsychotic pharmacophores), ensure the reaction is vented through a scrubber, as HCl is often generated if not scavenged by a base.

Scientific Context: Why This Reagent?

In drug discovery, the 4-fluorophenethyl group is often introduced to modify the physicochemical properties of a lead compound.

-

Metabolic Stability: The fluorine atom at the para-position blocks Cytochrome P450-mediated hydroxylation, a common metabolic clearance pathway for phenyl rings.

-

Lipophilicity: The fluorine substitution increases

, enhancing blood-brain barrier (BBB) permeability—crucial for CNS drugs (e.g., neuroleptics). -

Synthetic Utility: Unlike the acid chloride or ketone equivalents, 1-(2-Chloroethyl)-4-fluorobenzene allows for the direct formation of the ethylamine linker via

reactions with secondary amines.

Example Application: In the synthesis of 5-LOX inhibitors (indole derivatives), this reagent is used to alkylate the indole nitrogen, creating a hydrophobic tail that interacts with the enzyme's active site [1]. Similarly, it serves as a key intermediate in the synthesis of triazole antifungals , where the fluorinated tail enhances antifungal potency [2].

References

-

Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors. Journal of Medicinal Chemistry. (2022). Discusses the use of 1-(2-Chloroethyl)-4-fluorobenzene to introduce the pharmacophore.[3]

-

Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. NIH / PMC. (2021). Details the impurity profiling of fluorinated intermediates in antifungal synthesis.

-

1-(2-Chloroethyl)-4-fluorobenzene Product Information. BLD Pharm. Specifications and handling data.

-

Quality Control for 1-(2-Chloroethyl)-4-fluorobenzene. Ningbo Inno Pharmchem. Manufacturer's guide on purity and impurities.

Sources

The Genesis of a Key Building Block: A Historical and Technical Guide to 1-(2-Chloroethyl)-4-fluorobenzene

Introduction: The Dawn of a New Era in Medicinal and Materials Chemistry

The story of 1-(2-chloroethyl)-4-fluorobenzene is not one of a singular, celebrated discovery, but rather a narrative deeply embedded in the broader revolution of organofluorine chemistry. Its emergence was a direct consequence of the burgeoning demand for novel molecular scaffolds in the mid-20th century, a period marked by an explosion in the development of pharmaceuticals, agrochemicals, and advanced materials. The unique properties imparted by the fluorine atom—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—made fluorinated organic compounds highly sought-after targets for synthesis.[1][2][3] This guide provides a comprehensive technical overview of the historical context, synthesis, and characterization of 1-(2-chloroethyl)-4-fluorobenzene, a versatile intermediate that continues to be a cornerstone in modern chemical synthesis.[1]

Part 1: The Historical Imperative - Why Synthesize 1-(2-Chloroethyl)-4-fluorobenzene?

The mid-20th century witnessed a paradigm shift in drug discovery, moving from natural product screening to rational drug design. Chemists and pharmacologists began to appreciate the profound impact of subtle molecular modifications on biological activity. The introduction of fluorine into organic molecules was a particularly fruitful strategy. For instance, the development of fluorinated steroids and other pharmaceuticals demonstrated that the C-F bond could dramatically improve a drug's efficacy and pharmacokinetic profile.[2][3]

It is within this context that the synthesis of molecules like 1-(2-chloroethyl)-4-fluorobenzene became a logical and necessary step. This compound ingeniously combines two key reactive functionalities:

-

The Fluorinated Phenyl Ring: Provides a metabolically stable aromatic core with altered electronic properties, influencing intermolecular interactions and reaction selectivity.

-

The 2-Chloroethyl Side Chain: A versatile electrophilic handle, perfect for subsequent nucleophilic substitution reactions to introduce a wide array of functional groups, particularly amines, to form phenethylamine derivatives.

The convergence of these features made 1-(2-chloroethyl)-4-fluorobenzene an ideal starting material for the synthesis of novel fluorinated phenethylamines, a class of compounds with significant interest in medicinal chemistry for their potential psychoactive and physiological effects.[2][3]

Part 2: The Synthetic Blueprint - Devising a Pathway to 1-(2-Chloroethyl)-4-fluorobenzene

While a definitive "first synthesis" publication for 1-(2-chloroethyl)-4-fluorobenzene is not readily apparent in the historical literature, its synthesis can be logically inferred from the established chemical reactions of the era. The most probable and widely practiced route would have been a multi-step process beginning with fluorobenzene.

The Cornerstone Reaction: Friedel-Crafts Acylation

The Friedel-Crafts reaction, a pillar of organic synthesis, would have been the method of choice for introducing the two-carbon side chain to the fluorobenzene ring.[4] Specifically, a Friedel-Crafts acylation using chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is the most plausible initial step.

The rationale for this choice is rooted in the principles of electrophilic aromatic substitution. The fluorine atom is an ortho-, para-directing group, meaning it directs incoming electrophiles to the positions adjacent and opposite to it on the aromatic ring. Due to steric hindrance at the ortho position, the para-substituted product, 2-chloro-1-(4-fluorophenyl)ethan-1-one, would be the major product.

Experimental Protocol: Friedel-Crafts Acylation of Fluorobenzene

Objective: To synthesize 2-chloro-1-(4-fluorophenyl)ethan-1-one, the precursor to 1-(2-chloroethyl)-4-fluorobenzene.

Materials:

-

Fluorobenzene

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂) as solvent

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser and drying tube

-

Addition funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred suspension of anhydrous AlCl₃ in the chosen anhydrous solvent in a round-bottom flask cooled in an ice bath, add chloroacetyl chloride dropwise via an addition funnel.

-

Once the addition is complete, add fluorobenzene dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition of fluorobenzene, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reaction.

-

Cool the reaction mixture in an ice bath and carefully quench by the slow addition of crushed ice, followed by dilute HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-chloro-1-(4-fluorophenyl)ethan-1-one.

-

The crude product can be purified by vacuum distillation or recrystallization.

The Reduction Step: From Ketone to Alkane

With the acylated product in hand, the next critical step is the reduction of the carbonyl group to a methylene group. The Clemmensen reduction (using amalgamated zinc and concentrated hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base) would have been the classic methods employed for this transformation.[4]

The choice between these two methods would depend on the presence of other functional groups in the molecule. The Clemmensen reduction is performed under strongly acidic conditions, while the Wolff-Kishner reduction is conducted under strongly basic conditions. Given the relative stability of the chloroalkane and fluoroaromatic moieties, either method would be suitable.

Experimental Protocol: Clemmensen Reduction of 2-chloro-1-(4-fluorophenyl)ethan-1-one

Objective: To reduce the ketone to form 1-(2-chloroethyl)-4-fluorobenzene.

Materials:

-

2-chloro-1-(4-fluorophenyl)ethan-1-one

-

Zinc amalgam (prepared from zinc dust and mercuric chloride)

-

Concentrated hydrochloric acid (HCl)

-

Toluene

-

Water

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, place the zinc amalgam, concentrated HCl, water, and toluene.

-

Add the 2-chloro-1-(4-fluorophenyl)ethan-1-one to the flask.

-

Heat the mixture to reflux with vigorous stirring for several hours. Additional portions of concentrated HCl may be added during the reflux period.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Carefully decant the liquid from the remaining zinc amalgam.

-

Transfer the liquid to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude 1-(2-chloroethyl)-4-fluorobenzene can be purified by vacuum distillation.

Alternative Synthetic Routes

While the Friedel-Crafts acylation followed by reduction represents the most probable historical route, other synthetic strategies could have been envisioned. For instance, the direct Friedel-Crafts alkylation of fluorobenzene with 1-chloro-2-fluoroethane is a theoretical possibility. However, Friedel-Crafts alkylations are notoriously prone to polyalkylation and carbocation rearrangements, making this a less controlled and likely lower-yielding approach.

Another plausible, though more modern, approach involves the conversion of 2-(4-fluorophenyl)ethanol to the target molecule using a chlorinating agent like thionyl chloride or triphenylphosphine in carbon tetrachloride.[5]

Part 3: Structural Elucidation and Characterization - The Analytical Toolkit of the Era

In the mid-20th century, the characterization of a newly synthesized compound like 1-(2-chloroethyl)-4-fluorobenzene would have relied on a combination of classical analytical techniques and emerging spectroscopic methods.

Table 1: Physicochemical and Spectroscopic Data for 1-(2-Chloroethyl)-4-fluorobenzene

| Property | Value |

| CAS Number | 332-43-4 |

| Molecular Formula | C₈H₈ClF |

| Molecular Weight | 158.60 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Approx. 82-84 °C at 16 mmHg |

| ¹H NMR (CDCl₃, δ) | ~7.20 (m, 2H, Ar-H), ~7.00 (m, 2H, Ar-H), ~3.70 (t, 2H, -CH₂Cl), ~3.05 (t, 2H, Ar-CH₂-) |

| ¹³C NMR (CDCl₃, δ) | ~161 (d, C-F), ~138 (s), ~130 (d), ~115 (d), ~45 (-CH₂Cl), ~38 (Ar-CH₂-) |

| Mass Spectrum (m/z) | 158 (M⁺), 123, 96 |

The structural confirmation would have been a multi-faceted process:

-

Elemental Analysis: To determine the empirical formula and confirm the presence of carbon, hydrogen, chlorine, and fluorine in the correct ratios.

-

Boiling Point and Refractive Index: These physical constants would serve as indicators of purity.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C-F stretch and the C-Cl stretch, as well as the aromatic C-H and C=C vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: By the mid-20th century, NMR was becoming an indispensable tool for structural elucidation. ¹H NMR would provide information on the number and connectivity of protons, while the advent of ¹³C NMR would allow for the direct observation of the carbon skeleton. The characteristic splitting patterns due to fluorine-proton and fluorine-carbon coupling would be definitive proof of the structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, providing further confirmation of the molecular structure.

Part 4: The Legacy and Modern Applications of a Versatile Intermediate

The initial impetus for the synthesis of 1-(2-chloroethyl)-4-fluorobenzene was likely its potential as a precursor to a wide range of more complex molecules. This has proven to be a lasting legacy, as it remains a valuable building block in contemporary organic synthesis.

Its primary utility lies in its role as an electrophile in nucleophilic substitution reactions. The chloroethyl group is readily displaced by a variety of nucleophiles, including:

-

Amines: Leading to the synthesis of a vast array of N-substituted 2-(4-fluorophenyl)ethylamines. These compounds are of significant interest in medicinal chemistry, with applications as central nervous system agents, antidepressants, and antipsychotics.

-

Thiols: To form thioethers.

-

Alkoxides: To generate ethers.

-

Cyanide: As a means of extending the carbon chain.

The presence of the fluorine atom continues to be a key feature, imparting desirable pharmacokinetic properties to the final products.

Diagram 1: Synthetic Utility of 1-(2-Chloroethyl)-4-fluorobenzene

Caption: Key synthetic transformations of 1-(2-chloroethyl)-4-fluorobenzene.

Conclusion: An Unsung Hero of Chemical Synthesis

While 1-(2-chloroethyl)-4-fluorobenzene may not have a dramatic discovery story, its importance in the landscape of organic synthesis is undeniable. Born from the strategic need for fluorinated building blocks in the mid-20th century, it has proven to be a remarkably versatile and enduring intermediate. Its synthesis, likely achieved through a classic Friedel-Crafts acylation followed by reduction, is a testament to the foundational principles of organic chemistry. For researchers and drug development professionals, understanding the historical context and synthetic versatility of this compound provides valuable insight into the ongoing quest for novel and improved chemical entities.

References

- CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google P

- CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones - Google P

- Innovating with Fluorinated Aromatics: The Role of 1-(2-Chloroethyl)-4-fluorobenzene. (URL not available)

- 1-(2-chloroethyl)-4-fluorobenzene synthesis - ChemicalBook. (URL not available)

- CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique - Google P

-

Fluorine in psychedelic phenethylamines - PubMed - NIH. (URL: [Link])

-

Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine - YouTube. (URL: [Link])

-

Fluorine in psychedelic phenethylamines - ResearchGate. (URL: [Link])

- Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - NIH. (URL not available)

-

Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates - SIOC Journals. (URL: [Link])

- CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS - Revue Roumaine de Chimie. (URL not available)

-

“Friedel-Crafty” Reactions with Chloroacetone - Dispatches from Molecule World. (URL: [Link])

-

Phenmetrazine - Wikipedia. (URL: [Link])

-

(PDF) Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - ResearchGate. (URL: [Link])

-

Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC. (URL: [Link])

-

Friedel-Crafts Acylation - Organic Chemistry Portal. (URL: [Link])

-

Overview on the history of organofluorine chemistry from the viewpoint of material industry. (URL: [Link])

- Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. (URL not available)

-

(12) United States Patent - Googleapis.com. (URL: [Link])

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC. (URL: [Link])

- CN101462931A - Method for acylating fluorobenzene - Google P

- Fluorination methods in drug discovery - OUCI. (URL not available)

- Biological Properties of Selected Fluorine-Containing Organic Compounds - OUCI. (URL not available)

Sources

Methodological & Application

Application Note: Strategic Deployment of 1-(2-Chloroethyl)-4-fluorobenzene in Medicinal Chemistry

Part 1: Strategic Utility in Drug Design

In the landscape of modern medicinal chemistry, 1-(2-Chloroethyl)-4-fluorobenzene is not merely a reagent; it is a strategic "Pharmacophore Installer."[1][2] It serves as the primary vector for introducing the 4-fluorophenethyl moiety , a privileged substructure found extensively in CNS-active agents (neuroleptics, analgesics) and cardiovascular drugs.

The "Fluorine Effect" in Lead Optimization

The decision to utilize this specific building block over its non-fluorinated counterpart (phenethyl chloride) is usually driven by three critical medicinal chemistry objectives:

-

Metabolic Blockade (Para-Oxidation): The C-F bond is metabolically stable. In the non-fluorinated phenethyl group, the para-position is a primary site for Cytochrome P450-mediated hydroxylation (Phase I metabolism), leading to rapid clearance. Substituting Hydrogen with Fluorine at this position blocks this metabolic soft spot, significantly extending the drug's half-life (

). -

Lipophilicity Modulation: Fluorine is highly electronegative but small (Van der Waals radius ~1.47 Å, close to Oxygen). It increases lipophilicity (

) without imposing significant steric bulk, facilitating blood-brain barrier (BBB) penetration—a critical requirement for dopaminergic and serotonergic ligands. -

Electronic Tuning: The electron-withdrawing nature of the fluorine atom lowers the electron density of the aromatic ring, altering

stacking interactions with receptor binding pockets (e.g., aromatic residues in GPCRs).

Part 2: Synthetic Workflows & Protocols

The primary chemical application of 1-(2-Chloroethyl)-4-fluorobenzene is Nucleophilic Substitution (

However, a common bottleneck is the moderate reactivity of the alkyl chloride . The C-Cl bond is strong, often requiring harsh conditions that lead to impurity formation.

The Solution: Finkelstein-Assisted N-Alkylation

To maximize yield and reaction kinetics, we recommend an In-Situ Finkelstein Activation . This protocol utilizes catalytic Potassium Iodide (KI) to transiently convert the alkyl chloride into a highly reactive alkyl iodide.

Experimental Protocol: Synthesis of N-(4-fluorophenethyl)-piperidine Derivatives

Objective: Efficient coupling of 1-(2-Chloroethyl)-4-fluorobenzene with a secondary amine (e.g., 4-phenylpiperidine) under mild conditions.

Reagents:

-

Substrate: Secondary Amine (1.0 equiv)

-

Reagent: 1-(2-Chloroethyl)-4-fluorobenzene (1.1 equiv)

-

Base: Potassium Carbonate (

), anhydrous (3.0 equiv) -

Catalyst: Potassium Iodide (KI) (0.1 – 0.2 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

-

Activation Phase:

-

Charge a reaction vessel with 1-(2-Chloroethyl)-4-fluorobenzene (1.1 equiv) and anhydrous MeCN (10 mL/g).

-

Add Potassium Iodide (0.1 equiv). Stir at room temperature for 15 minutes.

-

Mechanistic Insight: The iodide displaces the chloride, forming the reactive 1-(2-Iodoethyl)-4-fluorobenzene intermediate.

-

-

Coupling Phase:

-

Add the Secondary Amine (1.0 equiv) and Potassium Carbonate (3.0 equiv).

-

Heat the mixture to 60–80°C under an inert atmosphere (

). -

Monitor via TLC or LC-MS. Reaction is typically complete within 4–12 hours.

-

-

Workup:

-

Cool to room temperature. Filter off inorganic solids (

, KCl, KI). -

Concentrate the filtrate under reduced pressure.

-

Partition the residue between Ethyl Acetate and Water. Wash the organic layer with Brine.

-

-

Purification:

-

Dry over

, filter, and concentrate. -

Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

-

Data Summary: Solvent Effects on Yield

| Solvent | Temperature | Catalyst (KI) | Time (h) | Isolated Yield | Notes |

| Acetonitrile | 80°C | Yes | 6 | 92% | Recommended. Clean profile. |

| Acetonitrile | 80°C | No | 18 | 65% | Sluggish conversion. |

| DMF | 100°C | No | 12 | 78% | Difficult solvent removal. |

| Toluene | 110°C | No | 24 | 45% | Poor solubility of inorganic base. |

Part 3: Visualization of Reaction Logic

Diagram 1: The Finkelstein Catalytic Cycle

This diagram illustrates how the iodide catalyst shuttles between the alkyl chloride and the amine, lowering the activation energy of the reaction.

Caption: The catalytic cycle showing the in-situ conversion of the alkyl chloride to the more reactive alkyl iodide, facilitating rapid nucleophilic attack.

Part 4: Safety & Handling Protocols

Hazard Classification: 1-(2-Chloroethyl)-4-fluorobenzene is an Alkylating Agent . It poses skin corrosion/irritation risks and potential genotoxicity.

-

Engineering Controls: Always handle within a certified Chemical Fume Hood.

-

PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

-

Spill Management: Do not wash into drains. Absorb with inert material (vermiculite) and dispose of as hazardous chemical waste.

-

Quenching: Residual alkylating agents in glassware can be quenched with a dilute solution of ammonia or sodium thiosulfate before cleaning.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 67677, 1-(2-Chloroethyl)-4-fluorobenzene. Retrieved from [Link]

-

Organic Chemistry Portal. Finkelstein Reaction: Mechanism and Conditions. Retrieved from [Link]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry.[3][4] Journal of Medicinal Chemistry.[5] Retrieved from [Link]

-

Swarts, F. (Original Concept). Fluorination of aromatics and metabolic stability.[1] (Contextual reference via NIH Bookshelf). Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CN103420823B - The synthetic method of ��-chloro-4 fluorophenyl benzyl ketones - Google Patents [patents.google.com]

- 3. ajrconline.org [ajrconline.org]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. media.malariaworld.org [media.malariaworld.org]

Application Notes & Protocols for Reactions with 1-(2-Chloroethyl)-4-fluorobenzene

Introduction: The Versatility of a Fluorinated Building Block

In the landscape of modern chemical synthesis, fluorinated organic compounds are of paramount importance, driving innovation in pharmaceuticals, agrochemicals, and material science.[1] The strategic incorporation of fluorine into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] 1-(2-Chloroethyl)-4-fluorobenzene (CAS No. 332-43-4) emerges as a particularly valuable and versatile building block for research, development, and manufacturing.[1][2]

This bifunctional molecule offers two distinct reactive centers: the 4-fluorophenyl group and the 2-chloroethyl side chain. The fluorine atom imparts the characteristic electronic effects of halogenation on the benzene ring, while the chloroethyl group serves as a reactive handle for a variety of nucleophilic substitution and organometallic reactions.[1] This unique combination allows for the construction of complex molecular architectures, making it a key intermediate in the synthesis of novel Active Pharmaceutical Ingredients (APIs) and advanced materials.[1]

This document provides detailed experimental setups and protocols for several key classes of reactions involving 1-(2-Chloroethyl)-4-fluorobenzene, grounded in established chemical principles. The aim is to furnish researchers, scientists, and drug development professionals with a practical and scientifically rigorous guide to harnessing the synthetic potential of this important intermediate.

Compound Profile and Safety Mandates

Before commencing any experimental work, a thorough understanding of the reactant's properties and safety requirements is non-negotiable.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 332-43-4 | [3] |

| Molecular Formula | C₈H₈ClF | [4] |

| Appearance | Clear, slightly yellow liquid | [2] |

| Purity | Typically ≥95% | [2] |

Safety & Handling

1-(2-Chloroethyl)-4-fluorobenzene must be handled with appropriate precautions in a well-ventilated fume hood. It is classified as a flammable liquid and vapor.[5] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[3][5][6]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.[5]

-

Storage: Keep container tightly closed in a cool, well-ventilated place.

-

In Case of Contact:

Protocol 1: Friedel-Crafts Acylation of an Aromatic Substrate

The chloroethyl group of 1-(2-Chloroethyl)-4-fluorobenzene can act as an alkylating agent in Friedel-Crafts reactions. However, a more controlled and common transformation is to use it in an acylation reaction with an electron-rich aromatic compound, which avoids the carbocation rearrangements often seen in alkylations.[7] This protocol details the acylation of anisole, a reaction that proceeds via an electrophilic aromatic substitution mechanism.[8]

Scientific Principle

The reaction is initiated by a Lewis acid catalyst, typically aluminum chloride (AlCl₃), which coordinates to the chlorine atom of the chloroethyl group. This coordination enhances the electrophilicity of the adjacent carbon, generating a carbocation or a carbocation-like intermediate. This potent electrophile is then attacked by the electron-rich anisole ring, leading to the formation of a new carbon-carbon bond. Subsequent deprotonation restores aromaticity, yielding the final product.[8] The fluorine atom on the starting material is a deactivating group, but the primary chloride is sufficiently reactive under these conditions.

Experimental Workflow Diagram

Caption: Workflow for Friedel-Crafts Acylation.

Detailed Step-by-Step Protocol

-

Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a nitrogen inlet, and a thermometer. Ensure all glassware is oven-dried to prevent moisture contamination.

-

Reagent Charging: Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents). Carefully add 100 mL of dry dichloromethane (DCM), followed by anisole (1.0 equivalent).

-

Initial Cooling: Cool the stirred suspension to 0°C using an ice-water bath.

-

Substrate Addition: Dissolve 1-(2-Chloroethyl)-4-fluorobenzene (1.0 equivalent) in 25 mL of dry DCM and add it to the dropping funnel. Add this solution dropwise to the cooled reaction mixture over 30 minutes, maintaining the internal temperature below 5°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[9]

-

Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing 150 g of crushed ice with vigorous stirring.

-

Extraction and Wash: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.

-

Purification: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (100 mL), water (100 mL), and brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Nucleophilic Substitution with a Secondary Amine

The chloroethyl moiety is an excellent electrophile for Sₙ2 reactions. This protocol describes the reaction with a secondary amine, such as morpholine, to form a tertiary amine, a common structural motif in pharmacologically active compounds.

Scientific Principle

This reaction follows a classical bimolecular nucleophilic substitution (Sₙ2) mechanism. The nitrogen atom of morpholine, acting as a nucleophile, attacks the carbon atom bearing the chlorine. This occurs in a single concerted step where the carbon-nitrogen bond forms as the carbon-chlorine bond breaks. A base, such as potassium carbonate, is used to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

Reaction Mechanism Diagram

Caption: Sₙ2 reaction of the chloroethyl group.

Detailed Step-by-Step Protocol

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1-(2-Chloroethyl)-4-fluorobenzene (1.0 equivalent), morpholine (1.2 equivalents), and anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents).

-

Solvent: Add 50 mL of acetonitrile as the solvent.

-

Heating: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6-8 hours.

-

Monitoring: Monitor the reaction's completion by TLC, staining with potassium permanganate to visualize the product.

-

Work-up: After cooling to room temperature, filter off the inorganic salts and rinse the filter cake with a small amount of acetonitrile.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in 50 mL of ethyl acetate and wash with water (3 x 30 mL) to remove any remaining salts and excess morpholine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

Purification: If necessary, the product can be further purified by column chromatography or crystallization.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The carbon-fluorine bond on the aromatic ring is generally robust. However, the C-Cl or C-Br bond (if the starting material were the bromo-analogue) is amenable to cross-coupling. For this application, we will first transform the chloroethyl group into a more suitable coupling partner for a subsequent reaction on the aromatic ring. A more direct application involves using an aryl halide to couple with a boronic acid. The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between aryl groups.[10]

Scientific Principle

The Suzuki reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid) and an organohalide.[10][11] The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide.

-

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[12]

Catalytic Cycle Diagram

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Detailed Step-by-Step Protocol

Note: This protocol describes a general Suzuki coupling. For 1-(2-Chloroethyl)-4-fluorobenzene, the C-F bond is unreactive. A more reactive halide (like I or Br) would be needed on the ring for this reaction to proceed efficiently.

-

Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl halide (e.g., 1-bromo-4-(2-chloroethyl)benzene, 1.0 eq.), the desired boronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.), and a base like sodium carbonate (2.0 eq.).

-

Solvent System: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Then, add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio).

-

Reaction Conditions: Heat the mixture to 80-100°C with vigorous stirring for 4-12 hours.

-

Monitoring: Track the disappearance of the starting material using GC-MS or LC-MS.

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Analytical and Quality Control

Rigorous monitoring and quality control are essential for successful synthesis.

| Technique | Application | Purpose |

| TLC | Reaction Monitoring | To quickly assess the consumption of starting materials and the formation of products. |

| GC-MS | Reaction Monitoring & Purity | To identify products and byproducts, and to determine the purity of the final compound.[2] |

| NMR (¹H, ¹³C, ¹⁹F) | Structural Confirmation | To confirm the chemical structure of the starting material and the final product. ¹⁹F NMR is particularly useful for fluorinated compounds.[2][4] |

| FTIR | Functional Group Analysis | To identify key functional groups in the molecule.[2] |

Conclusion